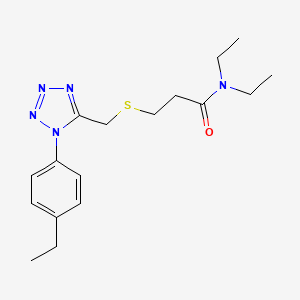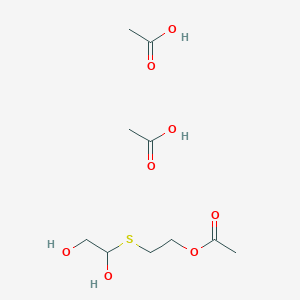
Acetic acid;2-(1,2-dihydroxyethylsulfanyl)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-(1,2-dihydroxyethylsulfanyl)ethyl acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is notable for its unique structure, which includes both an acetic acid moiety and a 1,2-dihydroxyethylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(1,2-dihydroxyethylsulfanyl)ethyl acetate typically involves the esterification of acetic acid with 2-(1,2-dihydroxyethylsulfanyl)ethanol. This reaction can be catalyzed by strong acids such as sulfuric acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. Catalysts such as silicotungstic acid can be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-(1,2-dihydroxyethylsulfanyl)ethyl acetate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Substitution: The ester can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with catalysts such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: Acetic acid and 2-(1,2-dihydroxyethylsulfanyl)ethanol.
Oxidation: Corresponding ketones or aldehydes.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Acetic acid;2-(1,2-dihydroxyethylsulfanyl)ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving ester hydrolysis and oxidation.
Medicine: Investigated for its potential therapeutic properties, particularly in drug delivery systems where esters are used to modify the solubility and bioavailability of active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of acetic acid;2-(1,2-dihydroxyethylsulfanyl)ethyl acetate involves its hydrolysis to release acetic acid and 2-(1,2-dihydroxyethylsulfanyl)ethanol. The acetic acid can act as a mild acidulant, while the 2-(1,2-dihydroxyethylsulfanyl)ethanol can participate in various biochemical reactions. The molecular targets and pathways involved include esterases that catalyze the hydrolysis of the ester bond .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but lacks the 1,2-dihydroxyethylsulfanyl group.
Methyl butyrate: Another ester with a fruity odor but different functional groups.
Uniqueness
Acetic acid;2-(1,2-dihydroxyethylsulfanyl)ethyl acetate is unique due to the presence of the 1,2-dihydroxyethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to simpler esters like ethyl acetate and methyl butyrate. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
77594-20-8 |
|---|---|
Molecular Formula |
C10H20O8S |
Molecular Weight |
300.33 g/mol |
IUPAC Name |
acetic acid;2-(1,2-dihydroxyethylsulfanyl)ethyl acetate |
InChI |
InChI=1S/C6H12O4S.2C2H4O2/c1-5(8)10-2-3-11-6(9)4-7;2*1-2(3)4/h6-7,9H,2-4H2,1H3;2*1H3,(H,3,4) |
InChI Key |
VTYLADXSBFBVCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)OCCSC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Methylbut-2-en-1-yl)oxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14432317.png)
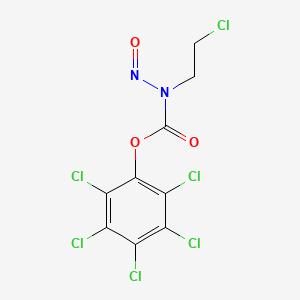

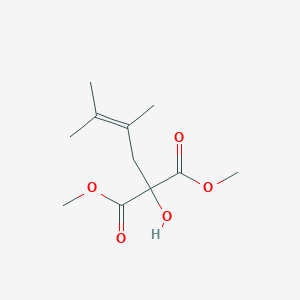

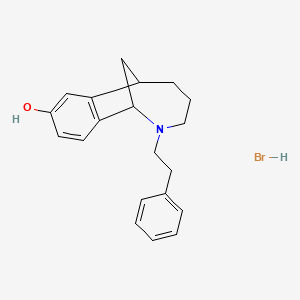
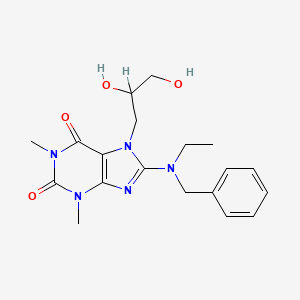
![5-Phenyl-1,2,3,4,5,6-hexahydrobenzimidazo[1,2-a]quinoline](/img/structure/B14432364.png)
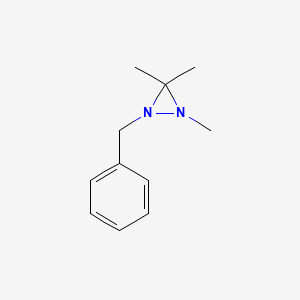
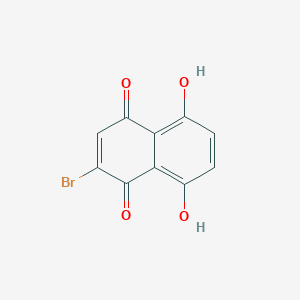
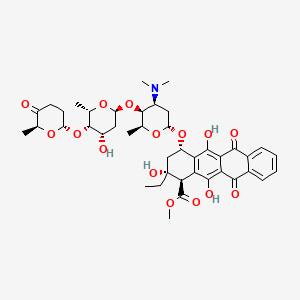
![1,3-Dioxane, 2-[2-(1,3-dithian-2-yl)ethyl]-](/img/structure/B14432378.png)
![Benzene, [(2-isothiocyanato-2-phenylethyl)seleno]-](/img/structure/B14432380.png)
